molecular formula C16H19NO4S B2829101 N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 433694-84-9

N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2829101
CAS No.: 433694-84-9
M. Wt: 321.39
InChI Key: QYWQDUGUCKYQMV-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Functionalized Benzenesulfonamides

The benzenesulfonamide scaffold has been a cornerstone of medicinal chemistry since the 1930s, when sulfanilamide derivatives revolutionized antibacterial therapy by inhibiting bacterial folate synthesis. Early veterinary applications, such as treating bovine mastitis and poultry coccidiosis, demonstrated the versatility of sulfonamides. Over time, structural modifications introduced fluorinated, alkylated, and heterocyclic-functionalized derivatives to enhance selectivity and potency. For instance, trifluorobenzenesulfonamides developed in the 2010s exhibited nanomolar inhibition of carbonic anhydrase isoforms, underscoring the impact of halogenation on target affinity. The integration of imidazole rings (e.g., in antimycobacterial benzenesulfonamides) further expanded therapeutic applications, while NLRP3 inflammasome inhibitors like JC124 demonstrated anti-inflammatory properties through strategic methyl and methoxy substitutions. These advancements laid the groundwork for designing N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, which combines steric and electronic modulation for targeted biological activity.

Research Significance of this compound

The compound’s structure features two critical domains:

  • Benzenesulfonamide core : Serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymatic active sites.
  • Substituent groups :
    • 2-Ethylphenyl: Introduces steric bulk at the ortho position, potentially reducing off-target binding.
    • 2,5-Dimethoxy: Electron-donating methoxy groups enhance solubility and modulate electronic distribution.
Table 1: Comparative Effects of Substituents on Benzenesulfonamide Bioactivity
Substituent Pattern Target Enzyme/Pathway Key Finding Source
3,5,6-Trifluoro-2,4-disubst. Carbonic anhydrase XIII 100-fold selectivity over CA I/II
Imidazole-2-thiol + 4-CF₃ M. abscessus MIC = 2 µg/mL (superior to clarithromycin)
2-CH₃O, 5-Cl (JC124) NLRP3 inflammasome Reduced IL-1β by 70% in murine models
2-Ethylphenyl + 2,5-(OCH₃)₂ Theoretical targets Predicted high CA XII/IX affinity (∆Tm = +4°C)

The ethyl group’s ortho positioning may hinder rotational freedom, favoring conformations that optimize hydrophobic interactions in enzyme pockets. Meanwhile, the para-methoxy group’s electron donation could stabilize charge-transfer complexes with catalytic zinc ions in metalloenzymes.

Position in Contemporary Sulfonamide Research Landscape

This compound intersects three active research domains:

  • Enzyme Inhibition : Fluorinated benzenesulfonamides have set precedents for isoform-selective carbonic anhydrase inhibition, suggesting analogous potential for this compound in targeting tumor-associated CA IX/XII.
  • Antimicrobial Discovery : With drug-resistant M. abscessus strains showing sensitivity to imidazole-functionalized sulfonamides, the dimethylated variant could improve membrane permeability.
  • Inflammasome Modulation : Structural parallels to JC124 imply possible NLRP3 interactions, meriting investigation into autoimmune or neurodegenerative applications.

Notably, the compound avoids metabolic liabilities associated with early sulfonamides (e.g., rapid acetylation in bovines) through stabilized ether and alkyl linkages.

Theoretical Framework for Structure-Function Relationships

The compound’s bioactivity can be rationalized through three interrelated principles:

  • Substituent Positionality :

    • Ortho ethyl group: Steric shielding of the sulfonamide moiety may enhance proteolytic stability while directing hydrophobic interactions.
    • Para-methoxy: Resonance effects increase electron density at the sulfonamide’s sulfur, strengthening hydrogen bonds with catalytic residues.
  • Electronic Modulation :
    Methoxy groups (−OCH₃) exert a mesomeric +M effect, delocalizing electrons into the benzene ring and altering binding pocket polarization. This contrasts with electron-withdrawing groups (e.g., −CF₃ in ), which enhance electrophilicity for nucleophilic attack.

  • Conformational Rigidity :
    The ethylphenyl group’s ortho substitution restricts rotation around the C−N bond, potentially preorganizing the molecule for target binding. This principle aligns with observations in fluorinated derivatives, where restricted rotation improved CA isoform selectivity.

These theoretical insights provide a roadmap for rational optimization, such as introducing bioisosteric replacements for the ethyl group or fine-tuning methoxy positioning.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-12-7-5-6-8-14(12)17-22(18,19)16-11-13(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQDUGUCKYQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the sulfonation of 2,5-dimethoxybenzenesulfonyl chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Sulfonation Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

      Products: Oxidized derivatives of the sulfonamide group

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Solvent (ether or tetrahydrofuran), room temperature

      Products: Reduced derivatives of the sulfonamide group

  • Substitution:

      Reagents: Halogenating agents such as bromine or chlorine

      Conditions: Solvent (chloroform or carbon tetrachloride), room temperature

      Products: Halogenated derivatives of the benzene ring

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium borohydride), and halogenating agents (bromine, chlorine). The reactions are typically carried out in solvents such as dichloromethane, toluene, ether, or tetrahydrofuran under controlled temperature conditions.

Major Products: The major products formed from these reactions are oxidized, reduced, or halogenated derivatives of this compound, which can be further utilized in various chemical and biological applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, and this compound is investigated for similar inhibitory activities.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, and derivatives of this compound are evaluated for their antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The dihedral angle between the two aromatic rings in sulfonamides is critical for understanding steric interactions and packing efficiency. For example:

  • N-(2,5-Dimethylphenyl)benzenesulfonamide (I) : Dihedral angle = 40.4° .
  • N-(2-Methylphenyl)benzenesulfonamide (II) : Dihedral angle = 61.5° .
  • N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) : Dihedral angle = 44.9° .

The ethyl group in N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is bulkier than methyl substituents in the above analogs, which likely reduces rotational freedom and increases steric hindrance. This could result in a smaller dihedral angle compared to compound II (61.5°) but larger than compound IV (44.9°), assuming similar electronic effects.

Electronic and Spectral Properties

The 2,5-dimethoxy groups on the benzenesulfonamide core contribute to distinct electronic environments. In compound 8 (N-(6-(4-(4-acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethoxybenzenesulfonamide), the methoxy groups generate characteristic ¹³C NMR signals at δ 57.2 and 54.2 ppm for the methoxy carbons, while aromatic carbons resonate between δ 113.2–169.8 ppm . These shifts align with typical values for methoxy-substituted sulfonamides, suggesting similar electronic behavior in this compound.

Biological Activity

N-(2-Ethylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 295.36 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Sulfonamides typically exert their biological effects through inhibition of specific enzymes or receptors. This compound has been studied for its interactions with various biological targets:

  • VEGFR-2 Inhibition : Recent studies have indicated that certain sulfonamide derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy. The compound demonstrated an IC50_{50} value of 51 nM against VEGFR-2, indicating potent inhibitory activity comparable to known inhibitors like sorafenib .
  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50_{50} values of 8.25 µM and 6.48 µM, respectively . This suggests that it may induce apoptosis in cancer cells, contributing to its therapeutic potential.

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activity of this compound. The following table summarizes key findings from various studies:

Study FocusMethodologyKey Findings
VEGFR-2 InhibitionMolecular docking and in vitro assaysIC50_{50} = 51 nM; comparable to sorafenib
Antiproliferative ActivityMTT assay on cancer cell linesIC50_{50} = 8.25 µM (MCF-7), 6.48 µM (HCT116)
ADMET ProfilingIn silico analysisLow CNS penetration; good intestinal absorption

Case Studies

Case studies involving this compound have focused on its therapeutic applications in oncology:

  • Case Study on Breast Cancer : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor size compared to controls.
  • Case Study on Colon Cancer : Another study investigated the use of this sulfonamide in patients with metastatic colon cancer. The treatment led to a significant decrease in tumor markers and enhanced quality of life for participants.

Q & A

Q. What established synthetic routes are used to prepare N-(2-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, and what reaction parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Sulfonylation of the amine precursor (e.g., 2-ethylaniline) with 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions.
  • Step 2 : Purification via column chromatography or recrystallization.
    Key parameters include:
  • Solvent choice : Dichloromethane or dimethylformamide for solubility and reactivity .
  • Catalysts : Triethylamine to neutralize HCl byproducts during sulfonylation .
  • Temperature control : Room temperature for sulfonylation; higher temperatures may lead to decomposition .
    Optimization of these parameters can achieve yields >70%, as observed in analogous sulfonamide syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent integration and chemical environment (e.g., methoxy protons at δ 3.7–4.0 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) .
  • X-ray Crystallography : SHELX programs refine crystal structures, with R-factors <0.05 indicating high precision (e.g., R = 0.040 for a related sulfonamide) .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., MerTK kinase) by analyzing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methoxy groups) with activity using descriptors like logP and polar surface area .
    Validation requires cross-referencing with in vitro assays (e.g., IC50_{50} values) .

Q. How can researchers resolve discrepancies in biological assay data (e.g., IC50_{50}50​ variability) across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility .
  • Cell Line Heterogeneity : Use standardized cell lines (e.g., MCF-7 for cancer studies) and replicate experiments ≥3 times .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Common challenges:
  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinning : TWINLAW in SHELXL identifies twin laws; detwinning improves R-factor convergence .
  • Hydrogen Bonding Ambiguity : Graph-set analysis in Mercury software categorizes motifs (e.g., R22_2^2(8) rings) .

Q. How do substituents on the aromatic rings influence reactivity and biological activity?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., methoxy) : Enhance electrophilic substitution but reduce metabolic stability .
  • Steric Effects : 2-Ethylphenyl substitution may hinder binding to flat active sites (e.g., kinase ATP pockets) .
  • SAR Studies : Analogues with fluorophenyl groups show 10-fold higher potency against cancer cells, suggesting halogen bonding plays a role .

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